5H-Benzo[b]carbazole chemical properties and synthesis
5H-Benzo[b]carbazole chemical properties and synthesis
An In-depth Technical Guide to 5H-Benzo[b]carbazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Benzo[b]carbazole Scaffold
In the landscape of heterocyclic chemistry, the 5H-Benzo[b]carbazole scaffold represents a confluence of desirable properties: a rigid, planar, and electron-rich aromatic system.[1] This unique fusion of a carbazole and a benzene moiety results in a molecule that is not merely a scientific curiosity but a potent building block in both medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring antitumor alkaloids and its inherent charge transport capabilities have positioned it as a high-value target for synthetic chemists and a foundational component for innovators in drug discovery and organic electronics.[3][4][5]
This guide provides an in-depth exploration of 5H-Benzo[b]carbazole, moving beyond simple recitation of facts to an analysis of the causality behind its chemical behavior and the strategic considerations underpinning its synthesis. The protocols and data presented herein are intended to serve as a trusted resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.
Core Chemical and Physical Properties
5H-Benzo[b]carbazole (CAS: 243-28-7) is a polycyclic aromatic heterocycle whose properties are dictated by its extensive π-conjugated system.[5][6] The nitrogen atom within the five-membered ring introduces a key electronic feature, rendering the carbazole portion an excellent hole-transporting moiety.[5][7]
Caption: Molecular structure of 5H-Benzo[b]carbazole.
The physical and computed properties of 5H-Benzo[b]carbazole are summarized below. Its high melting point is characteristic of a large, planar aromatic system with strong intermolecular π-π stacking forces. Proper storage in a dark, dry environment at room temperature is crucial to maintain its stability.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N | [8][9] |
| Molecular Weight | 217.27 g/mol | [2][8][9] |
| Appearance | White to light yellow powder/crystal | [2][10] |
| Melting Point | 330-331 °C | [2] |
| Boiling Point (est.) | 456.1 °C at 760 mmHg | [10] |
| Density (est.) | 1.277 g/cm³ | [10] |
| LogP | 4.47 | [11] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [11] |
| Purity (Typical) | ≥95-97% | [2][9] |
Reactivity and Electronic Profile
The reactivity of 5H-Benzo[b]carbazole is governed by the electron-donating nature of the nitrogen atom, which enriches the aromatic system. This makes the scaffold susceptible to electrophilic substitution reactions, such as Friedel-Crafts acylations.[12] The precise position of substitution is a subject of both electronic and steric influence, requiring careful consideration of reaction conditions to achieve desired regioselectivity. The molecule exhibits a characteristic green coloration in the presence of strong acids, a common trait for carbazole derivatives.[12]
Synthesis Methodologies: A Comparative Analysis
The construction of the 5H-Benzo[b]carbazole core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. We will explore two classical and highly effective methods: the Graebe-Ullmann synthesis and the Fischer indole synthesis.
The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a powerful method for forming the carbazole ring system via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[13][14] This reaction proceeds through the extrusion of nitrogen gas, leading to a diradical or carbenoid intermediate that subsequently cyclizes.[14][15] The primary advantage of this method is its reliability for creating the core carbazole structure, often in high yield.[15]
Causality of Experimental Design: The synthesis is a multi-step process where each stage is designed to logically produce the necessary precursor for the next. The initial Buchwald-Hartwig amination is a modern and efficient choice for forming the C-N bond, creating the key diamine precursor.[13] Diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which readily cyclizes to the benzotriazole intermediate.[13] The final step, the pyrolysis, requires high temperatures to overcome the activation energy for nitrogen extrusion and subsequent radical cyclization.
Caption: General workflow for the Graebe-Ullmann synthesis.
Experimental Protocol: Graebe-Ullmann Synthesis (Adapted)
Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine [13]
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target diamine.
Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][2][13][14]triazole [13]
-
Dissolve the N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the benzotriazole intermediate.
Step 3: Synthesis of 5H-Benzo[b]carbazole [15]
-
Place the 1-(naphthalen-1-yl)-1H-benzo[d][2][13][14]triazole in a suitable reaction vessel.
-
Heat the solid under an inert atmosphere to high temperatures (typically >300 °C, literature suggests up to 360 °C for similar substrates) until the evolution of nitrogen gas ceases.
-
The reaction can also be carried out in a high-boiling solvent like liquid paraffin or under photochemical conditions.[14][16]
-
Cool the reaction mixture and purify the crude product by recrystallization or column chromatography to yield 5H-Benzo[b]carbazole.
The Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing indole and carbazole ring systems.[4][17][18] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone.[17] For the synthesis of 5H-Benzo[b]carbazole, the required precursor is the phenylhydrazone of 2-tetralone.
Causality of Experimental Design: The formation of the hydrazone is a straightforward condensation reaction. The critical step is the acid-catalyzed rearrangement. The choice of acid (Brønsted or Lewis) and solvent can significantly impact the reaction yield and selectivity.[17] The mechanism involves a protonation step, followed by a[14][14]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the indole nitrogen. The elevated temperature provides the necessary energy for the key sigmatropic rearrangement.
Caption: Key steps in the Fischer indole synthesis for a benzo[a]carbazole.
Experimental Protocol: Fischer Indole Synthesis (Generalized) [3][4]
Step 1: Formation of 2-Tetralone Phenylhydrazone
-
Dissolve 2-tetralone (1.0 equiv.) in ethanol or acetic acid.
-
Add phenylhydrazine hydrochloride (1.0-1.2 equiv.) and a buffer such as sodium acetate.
-
Heat the mixture under reflux for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. Wash with cold ethanol and dry.
Step 2: Acid-Catalyzed Cyclization
-
Suspend the 2-tetralone phenylhydrazone (1.0 equiv.) in a suitable solvent or acid medium. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or acetic acid.[17]
-
Heat the mixture, typically between 80 °C and 180 °C, depending on the catalyst used.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction and carefully pour it onto ice water.
-
Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic phase, concentrate, and purify by chromatography or recrystallization to yield the dihydro-benzo[b]carbazole intermediate.
Step 3: Aromatization
-
Dissolve the dihydro-benzo[b]carbazole in a suitable solvent like toluene or xylene.
-
Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, filter off the catalyst (if using Pd/C) or wash to remove quinone byproducts.
-
Purify the crude product to obtain 5H-Benzo[b]carbazole.
Applications in Research and Development
The unique electronic and structural features of 5H-Benzo[b]carbazole make it a valuable scaffold in diverse, high-stakes research areas.
Drug Development and Medicinal Chemistry
Carbazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][19] The benzo[b]carbazole skeleton is particularly noteworthy as it is isosteric with antitumor alkaloids like ellipticine.[3] This structural mimicry provides a compelling rationale for its use as a foundational template in the design of novel anticancer agents.[20] Derivatives have been synthesized and evaluated for their ability to inhibit key enzymes in cancer progression or to intercalate with DNA.[4][6] The FDA-approved drug alectinib, used for non-small cell lung cancer, features a 5H-benzo[b]carbazol-11(6H)-one scaffold, underscoring the clinical relevance of this core structure.[6]
Organic Electronics and Materials Science
The rigid, planar structure and electron-rich nature of the carbazole moiety make it an ideal component for organic electronic materials.[1][5] Carbazole derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their high charge carrier mobility and thermal stability.[5][7] The extended conjugation of the benzo[b]carbazole system can be leveraged to tune the electronic and optical properties, such as the HOMO/LUMO energy levels and the emission wavelength.[1] This allows for the rational design of molecules tailored for specific applications, including as host materials for phosphorescent emitters or as blue-light emitting materials in display technologies.[1][7][21]
Conclusion
5H-Benzo[b]carbazole is a molecule of significant strategic value, bridging the gap between fundamental organic chemistry and applied sciences. Its robust synthesis routes, particularly the Graebe-Ullmann and Fischer indole methods, provide reliable access to the core scaffold. A thorough understanding of its electronic properties and reactivity is paramount for its successful derivatization and incorporation into functional systems. As research in oncology and organic electronics continues to advance, the demand for versatile, high-performance molecular building blocks will only increase, ensuring that 5H-Benzo[b]carbazole and its derivatives remain at the forefront of innovation.
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